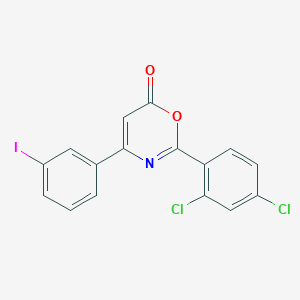
N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide
説明
N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide, also known as CDMP, is a compound that has been widely used in scientific research. It is a potent inhibitor of several enzymes and has been shown to have various biochemical and physiological effects.
作用機序
N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide exerts its inhibitory effect on enzymes by binding to the active site of the enzyme. It forms a covalent bond with the enzyme, which prevents the enzyme from functioning properly. N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has been shown to be a reversible inhibitor of some enzymes, while it is an irreversible inhibitor of others.
Biochemical and Physiological Effects:
N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit bone resorption by inhibiting the activity of cathepsin K, which is an enzyme involved in the breakdown of bone tissue. N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has also been shown to inhibit the growth of cancer cells by inhibiting the activity of farnesyltransferase, which is an enzyme involved in the production of proteins that are necessary for cancer cell growth.
実験室実験の利点と制限
One of the advantages of using N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its potency. N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide is a potent inhibitor of several enzymes, which allows researchers to study the function of these enzymes in various biological processes. However, one of the limitations of using N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide is its specificity. N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide may inhibit other enzymes besides the target enzyme, which may complicate the interpretation of the results.
将来の方向性
There are several future directions for the use of N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide in scientific research. One direction is to study the role of N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide in the treatment of bone diseases, such as osteoporosis. Another direction is to study the role of N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide in the treatment of cancer. N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its potential as a cancer treatment. Additionally, N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide may have other potential applications in the field of drug discovery, and further studies are needed to explore these possibilities.
Conclusion:
In conclusion, N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide is a compound that has been widely used in scientific research. It is a potent inhibitor of several enzymes and has been shown to have various biochemical and physiological effects. N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research. Overall, N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide is a valuable tool for studying the function of enzymes and for exploring potential therapeutic applications.
科学的研究の応用
N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has been extensively used in scientific research as a tool to study the function of various enzymes. It has been shown to inhibit the activity of several enzymes, including cathepsin K, cathepsin L, and farnesyltransferase. N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has also been used to study the role of these enzymes in various biological processes, such as bone resorption and cancer cell growth.
特性
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(5-chloro-2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O5S/c1-20(26(22,23)12-7-5-4-6-8-12)11-17(21)19-14-9-13(18)15(24-2)10-16(14)25-3/h4-10H,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUJGHBBVOIQNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=C(C=C1OC)OC)Cl)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![dimethyl 2-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}terephthalate](/img/structure/B4652175.png)
![3-({[(4-ethyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4652185.png)
![4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B4652187.png)


![N-[2-(2-chlorophenoxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B4652217.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-8-methyl-2-(4-pyridinyl)quinoline](/img/structure/B4652218.png)

![2-{[(4-methylphenyl)sulfonyl]methyl}-1,3-benzothiazole](/img/structure/B4652230.png)
![ethyl 2-{[3-(4-tert-butylphenyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4652233.png)
![N-(3,4-dimethylphenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4652234.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4652244.png)
![ethyl 1-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4652261.png)
![2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-N-ethylhydrazinecarbothioamide](/img/structure/B4652282.png)